molecular formula C13H15NO3S B13211324 5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid

5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid

Cat. No.: B13211324
M. Wt: 265.33 g/mol
InChI Key: IOKNUWAKJYVHTR-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid typically involves the construction of the indole ring system followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, followed by purification and functional group modifications using various reagents and catalysts. The reaction conditions are optimized for high yield and purity, often involving the use of palladium-catalyzed cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-methyl-2-[(methylsulfanyl)methyl]-1H-indole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

5-methoxy-1-methyl-2-(methylsulfanylmethyl)indole-3-carboxylic acid

InChI

InChI=1S/C13H15NO3S/c1-14-10-5-4-8(17-2)6-9(10)12(13(15)16)11(14)7-18-3/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

IOKNUWAKJYVHTR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=C1CSC)C(=O)O

Origin of Product

United States

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